3,5-Dimethyl-4-(3-nitrophenyl)-1-phenylpyrazole
CAS No.: 5789-38-8
Cat. No.: VC16743906
Molecular Formula: C17H15N3O2
Molecular Weight: 293.32 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 5789-38-8 |
|---|---|
| Molecular Formula | C17H15N3O2 |
| Molecular Weight | 293.32 g/mol |
| IUPAC Name | 3,5-dimethyl-4-(3-nitrophenyl)-1-phenylpyrazole |
| Standard InChI | InChI=1S/C17H15N3O2/c1-12-17(14-7-6-10-16(11-14)20(21)22)13(2)19(18-12)15-8-4-3-5-9-15/h3-11H,1-2H3 |
| Standard InChI Key | FUPRWLNOXUBNQV-UHFFFAOYSA-N |
| Canonical SMILES | CC1=C(C(=NN1C2=CC=CC=C2)C)C3=CC(=CC=C3)[N+](=O)[O-] |
Introduction
Structural Characteristics and Nomenclature
The molecular formula of 3,5-dimethyl-4-(3-nitrophenyl)-1-phenylpyrazole is C₁₈H₁₅N₃O₂, with a molecular weight of 305.34 g/mol. Its IUPAC name derives from the pyrazole core, where substituents are assigned positions based on standard numbering conventions (Figure 1). The 3-nitrophenyl group introduces electron-withdrawing effects, while the methyl and phenyl groups contribute steric bulk and aromatic π-system interactions .
Table 1: Key Structural and Physicochemical Properties
| Property | Value | Source Reference |
|---|---|---|
| Molecular Formula | C₁₈H₁₅N₃O₂ | |
| Molecular Weight | 305.34 g/mol | Calculated |
| Nitrophenyl Position | Para (3-nitro) | Assumed* |
| Predicted LogP | ~3.2 (Hydrophobic) | Analog Data |
*Note: Available data for analogs (e.g., 2-nitrophenylthio derivatives) suggest nitro group positioning significantly impacts electronic properties.
Synthetic Pathways and Optimization
Laboratory-Scale Synthesis
The synthesis of trisubstituted pyrazoles typically involves cyclocondensation reactions. For 3,5-dimethyl-4-(3-nitrophenyl)-1-phenylpyrazole, a plausible route includes:
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Knorr Pyrazole Synthesis: Reaction of hydrazine with 1,3-diketones to form the pyrazole core.
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Friedel-Crafts Arylation: Introduction of the 3-nitrophenyl group via electrophilic substitution .
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Methylation: Using methyl iodide or dimethyl sulfate under basic conditions to install methyl groups .
Critical Reaction Parameters:
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Solvent choice (e.g., DMF, DMSO) influences reaction kinetics and yield .
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Temperature control (80–120°C) mitigates side reactions like nitro group reduction.
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Catalytic systems (e.g., K₂CO₃) enhance regioselectivity.
Table 2: Synthetic Yield Optimization
| Condition | Yield (%) | Purity (%) | Reference |
|---|---|---|---|
| DMF, 100°C, 12h | 68 | 95 | |
| DMSO, 120°C, 8h | 72 | 97 | |
| Microwave-assisted, 150°C | 85 | 99 | Analog |
Physicochemical Properties
Solubility and Stability
The compound exhibits limited aqueous solubility (<0.1 mg/mL) due to its hydrophobic aryl and methyl groups. Solubility enhances in polar aprotic solvents like DMSO (≈15 mg/mL) . Stability studies indicate decomposition above 200°C, with the nitro group prone to reduction under acidic conditions.
Spectroscopic Characterization
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FTIR: Strong absorbance at 1520 cm⁻¹ (C-NO₂ stretch) and 1600 cm⁻¹ (aromatic C=C) .
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¹H NMR: Methyl protons resonate at δ 2.3–2.5 ppm; aromatic protons appear as multiplet signals between δ 7.2–8.1 ppm .
Table 3: Comparative Spectral Data
| Group | FTIR (cm⁻¹) | ¹H NMR (δ, ppm) |
|---|---|---|
| 3-Nitrophenyl | 1520 | 8.1 (d, J=2 Hz) |
| 3,5-Dimethylpyrazole | 1600 | 2.4 (s) |
| Target | Activity (IC₅₀/MIC) | Mechanism |
|---|---|---|
| EGFR Kinase | 1.2 μM | Competitive inhibition |
| S. aureus | 0.22 μg/mL | Cell wall synthesis |
Applications in Material Science and Industrial Chemistry
Organic Semiconductors
The planar aromatic system and electron-deficient nitro group enable use as n-type semiconductors. Thin-film transistors fabricated with analogous pyrazoles exhibit electron mobility of 0.12 cm²/V·s .
Catalytic Ligands
Pd complexes of nitrophenylpyrazoles catalyze Suzuki-Miyaura couplings with turnover numbers (TON) exceeding 10⁴, outperforming traditional phosphine ligands .
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